Antiproliferative Potency Against SKOV3 Ovarian Cancer Cells: 15× Superiority vs. Internal Comparator Compound b
In the patent CN112759583B, compound a (methyl 4-(furan-2-yl)quinoline-7-carboxylate scaffold bearing a specific 6-amino substituent) demonstrated an IC₅₀ of 0.48 µM against the SKOV3 ovarian cancer cell line, compared to 7.23 µM for internal comparator compound b (differing only in the 4-anilino substitution) and 5.12 µM for compound c [1]. This represents a 15.1-fold potency advantage for the furan-2-yl-bearing scaffold over compound b in this cell line. The data were generated via standard MTT assay with 48 h compound exposure and IC₅₀ calculation by SPSS 13.0 [1].
| Evidence Dimension | Antiproliferative potency (IC₅₀, µM) against SKOV3 ovarian cancer cells |
|---|---|
| Target Compound Data | Compound a: IC₅₀ = 0.48 µM |
| Comparator Or Baseline | Compound b (internal patent comparator): IC₅₀ = 7.23 µM; Compound c: IC₅₀ = 5.12 µM |
| Quantified Difference | 15.1-fold more potent than compound b; 10.7-fold more potent than compound c |
| Conditions | MTT assay; SKOV3 human ovarian cancer cells; 48 h exposure; 5-point concentration gradient (50, 25, 12.5, 6.25, 3.125 µM); DMSO vehicle <0.1% v/v [1] |
Why This Matters
The 15-fold potency advantage over the structurally closest internal comparator directly justifies selection of the furan-2-yl-bearing scaffold for ovarian cancer-focused screening cascades.
- [1] CN112759583B. 包含呋喃基的喹啉类衍生物及其制备方法和用途. Table 1: IC₅₀ values (µM) for compounds a, b, c against A431, SKBR3, BT474, SKOV3 cell lines; MTT methodology lines 268-281. View Source
